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DB-0646

Chemical Biology Kinase Signaling Degradomics

Standard kinase inhibitors fail to remove scaffolding functions, causing compensatory feedback. DB-0646 solves this by degrading >125 unique kinases via CRBN-mediated UPS, eliminating both enzymatic and scaffolding roles for clean 'kinome-null' backgrounds. • Degrades >125 unique kinases - the broadest kinome coverage reported for a PROTAC degrader. • Enables functional genomics screens to identify novel kinase dependencies without false negatives. • Ideal for studying CRBN-recruiting PROTAC resistance mechanisms in a generalized model. Supplied as ≥98% off-white solid, shipped at ambient temperature with global availability.

Molecular Formula C52H51F3N14O7
Molecular Weight 1041.0 g/mol
Cat. No. B10823933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB-0646
Molecular FormulaC52H51F3N14O7
Molecular Weight1041.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)N6CCN(CC6)CC7=CN(N=N7)CCCCCOC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O
InChIInChI=1S/C52H51F3N14O7/c1-31-12-13-35(58-46(71)32-8-6-9-34(24-32)52(53,54)55)25-40(31)68-28-33-26-57-50(61-45(33)64(2)51(68)75)59-36-14-16-42(56-27-36)66-21-19-65(20-22-66)29-37-30-67(63-62-37)18-4-3-5-23-76-41-11-7-10-38-44(41)49(74)69(48(38)73)39-15-17-43(70)60-47(39)72/h6-14,16,24-27,30,39H,3-5,15,17-23,28-29H2,1-2H3,(H,58,71)(H,57,59,61)(H,60,70,72)
InChIKeyBDNROHBTZXVJDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB-0646: PROTAC Multi-Kinase Degrader for Broad-Spectrum Kinase Depletion Research


DB-0646 is a heterobifunctional PROTAC (PROteolysis TArgeting Chimera) designed as a multi-kinase degrader . It consists of a multi-kinase targeting ligand conjugated via a linker to an E3 ubiquitin ligase ligand, enabling the simultaneous recruitment of multiple kinase targets and the E3 ligase complex for ubiquitin-proteasome system (UPS)-mediated degradation . DB-0646 is distinguished within the class of pan-kinase PROTACs by its ability to induce the degradation of the largest number of unique kinases reported to date (>125 unique kinases) , making it a powerful chemical biology tool for investigating kinase signaling networks and for applications requiring broad kinase depletion rather than selective inhibition.

Why DB-0646 Cannot Be Substituted by Single-Kinase PROTACs or Standard Pan-Kinase Inhibitors


Generic substitution of DB-0646 with a single-kinase PROTAC (e.g., BTK-specific degrader) or a standard ATP-competitive pan-kinase inhibitor is scientifically invalid for experiments requiring comprehensive kinase depletion. Single-kinase PROTACs degrade only one target, missing the network-wide effects of DB-0646's >125-kinase degradome . Conversely, standard pan-kinase inhibitors (e.g., staurosporine) merely block catalytic activity without eliminating the kinase protein, leaving scaffolding functions intact and often inducing compensatory feedback activation [1]. DB-0646's unique value lies in its ability to eliminate both enzymatic and scaffolding functions across an unprecedentedly broad kinase spectrum , a phenotype unattainable by any single-target degrader or inhibitor-based approach.

DB-0646 Product-Specific Quantitative Evidence for Scientific Selection


Degradome Breadth: DB-0646 Targets >125 Unique Kinases, Exceeding All Other Reported Pan-Kinase PROTACs

DB-0646 induces the degradation of the largest number of unique kinases among all reported pan-kinase PROTACs. It targets >125 unique kinases, compared to TL12-186 which degrades 28 kinases by ≥50% at 100 nM over 4 hours, and WH-10417-099 which also targets >125 kinases .

Chemical Biology Kinase Signaling Degradomics

Chemical Scaffold Identity: DB-0646 is Structurally Distinct from Other Pan-Kinase PROTACs

DB-0646 is synthesized using Multi Kinase Ligand 4 (CAS 2769753-52-6), a unique targeting ligand not found in other multi-kinase PROTACs such as TL12-186 (based on TAE684), WH-10417-099 (based on PI3Kγ ligand 1), or SK-3-91 (based on TAE648) [1]. This distinct chemical scaffold may confer differences in kinase selectivity profile, degradation efficiency, and off-target liability, even among degraders with similar reported degradome breadth.

Medicinal Chemistry PROTAC Design Chemical Probes

Degradation Mechanism: DB-0646 Operates via the Ubiquitin-Proteasome System (UPS)

DB-0646 is a bona fide PROTAC that degrades target kinases via the ubiquitin-proteasome system (UPS), as indicated by its cereblon (CRBN) E3 ligase recruiting moiety (thalidomide-derived) . This contrasts with SK-3-91, which utilizes the ubiquitin biotinylation (E-STUB) pathway , and is a critical distinction because E-STUB-based degradation may have different cellular dependencies, kinetics, and resistance mechanisms compared to canonical CRBN-mediated UPS degradation.

Mechanism of Action Targeted Protein Degradation Chemical Biology

DB-0646: Best-Fit Research and Industrial Application Scenarios


Unbiased Kinase Dependency Mapping in Cancer Cell Lines

In large-scale functional genomics or chemical biology screens, DB-0646 is the reagent of choice for identifying novel kinase dependencies in cancer. Its ability to degrade >125 unique kinases ensures that a broad swath of the kinome is depleted, maximizing the chance of hitting an essential but previously unappreciated kinase. Using a narrower degrader like TL12-186 (28 kinases) would miss the majority of potential targets, leading to false negatives. DB-0646's CRBN-mediated UPS mechanism is also compatible with high-throughput screening protocols.

Generating 'Kinome-Null' Cellular Models for Rescue Experiments

For experiments requiring the acute and comprehensive removal of kinase signaling to study the function of a single kinase via rescue, DB-0646 provides an unparalleled starting point. Treating cells with DB-0646 eliminates >125 kinases, creating a 'kinome-null' background . Researchers can then re-express a degradation-resistant mutant of their kinase of interest to cleanly assign phenotypes. This approach is superior to using a pan-kinase inhibitor, which fails to remove kinase scaffolding functions and often exhibits incomplete target coverage .

Investigating Resistance Mechanisms to CRBN-Based PROTACs

DB-0646 serves as an ideal tool compound for studying acquired resistance to cereblon (CRBN)-recruiting PROTACs. Because it degrades a wide array of kinases via CRBN , cells exposed to chronic DB-0646 treatment are under strong selective pressure to evolve resistance mechanisms. These can include CRBN downregulation, mutations in the UPS machinery, or kinome rewiring. Analyzing DB-0646-resistant clones provides a generalized model for understanding and overcoming resistance to this major class of PROTAC therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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